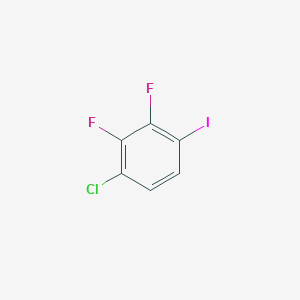
1-Chloro-2,3-difluoro-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,3-difluoro-4-iodobenzene is an organic compound with the molecular formula C6H2ClF2I. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-difluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene precursor. For instance, starting with 1-chloro-2,3-difluorobenzene, iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3-difluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling or the Sonogashira coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Common Reagents and Conditions:
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Sonogashira Coupling: Involves palladium catalysts and copper co-catalysts with alkynes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki coupling can yield biaryl compounds, while the Sonogashira coupling produces alkynyl-substituted benzenes .
Scientific Research Applications
1-Chloro-2,3-difluoro-4-iodobenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-chloro-2,3-difluoro-4-iodobenzene exerts its effects is primarily through its reactivity with other chemical species. The presence of multiple halogens on the benzene ring makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
- 1-Chloro-2,4-difluoro-3-iodobenzene
- 1-Chloro-4-fluoro-2-iodobenzene
- 2-Chloro-1,3-difluoro-4-iodobenzene
Comparison: 1-Chloro-2,3-difluoro-4-iodobenzene is unique due to the specific positioning of the halogen atoms on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications due to its specific electronic and steric properties .
Properties
Molecular Formula |
C6H2ClF2I |
|---|---|
Molecular Weight |
274.43 g/mol |
IUPAC Name |
1-chloro-2,3-difluoro-4-iodobenzene |
InChI |
InChI=1S/C6H2ClF2I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H |
InChI Key |
NIEBHWBSENPNTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















